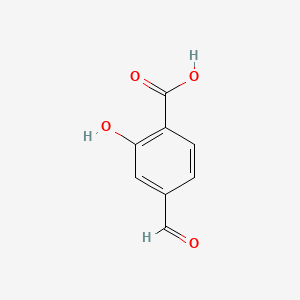

4-Formyl-2-hydroxybenzoic acid

説明

Significance in Contemporary Chemical and Biological Research

The unique structure of 4-Formyl-2-hydroxybenzoic acid makes it a valuable component in both chemical and biological research. Its multifunctional nature, with sites for hydrogen bonding, metal coordination, and nucleophilic attack, allows for its use in constructing intricate molecular architectures. The presence of the formyl group provides an electrophilic site, while the carboxylic acid and hydroxyl groups can engage in various reactions.

In the realm of biological research, this compound and its derivatives have shown potential for various applications. Studies have indicated that it possesses antimicrobial and anti-inflammatory properties. biosynth.com The formyl group can form Schiff bases with amines, which is a crucial reaction in many biochemical pathways, and the hydroxyl group can participate in hydrogen bonding and other interactions that influence its biological activity. The addition of a formyl group can increase its antimicrobial activity. biosynth.com

Overview of Key Research Areas and Challenges

Current research on this compound is focused on several key areas. A primary area of investigation is its application as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for various scientific applications. cymitquimica.com Researchers are exploring its use in creating novel Schiff base ligands and their metal complexes, which have potential applications in catalysis and materials science.

Detailed Research Findings

Recent studies have provided more in-depth knowledge regarding the chemical behavior and potential applications of this compound.

| Property | Description | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H6O4 | nih.govbiosynth.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols | cymitquimica.com |

The reactivity of this compound is characterized by the distinct functionalities of its substituent groups. The aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The hydroxyl group can direct electrophilic aromatic substitution reactions such as nitration and halogenation.

| Reaction Type | Reagents | Major Product | Source |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | 2,4-Dihydroxybenzoic acid | |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | 4-Hydroxymethyl-2-hydroxybenzoic acid | |

| Substitution | Nitric acid (HNO3), Halogens (Cl2, Br2) | Various substituted derivatives |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSSYLDZHAPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349660 | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-88-4 | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Formyl 2 Hydroxybenzoic Acid and Its Derivatives

Regioselective Formylation Routes to 4-Formyl-2-hydroxybenzoic Acid

Achieving the specific substitution pattern of this compound, where the formyl group is meta to the hydroxyl group and para to the carboxyl group, requires carefully chosen strategies to overcome the inherent directing effects of the substituents.

Direct formylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) to obtain the 4-formyl isomer is synthetically challenging due to the powerful directing influence of the phenolic hydroxyl group. chemicalbook.com Classical electrophilic formylation methods, such as the Reimer-Tiemann and Duff reactions, preferentially introduce the aldehyde group at positions activated by the hydroxyl group, namely the ortho and para positions relative to it. doaj.orgmerckmillipore.com In the case of salicylic acid, the hydroxyl group is at C2, making the C3 and C5 positions the most electronically enriched and sterically accessible for electrophilic attack.

Reimer-Tiemann Reaction : This reaction involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. mdpi.comresearchgate.net The reactive electrophile, dichlorocarbene, is generated in situ. When applied to phenol, it primarily yields salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), demonstrating its strong ortho-selectivity. merckmillipore.commdpi.com Applying this reaction to salicylic acid would be expected to yield a mixture of 3-formyl- and 5-formyl-2-hydroxybenzoic acid, not the desired 4-formyl isomer.

Duff Reaction : The Duff reaction uses hexamine (hexamethylenetetramine) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent. doaj.orggoogle.com It is also highly selective for the ortho position relative to the hydroxyl group in phenols. google.comiau.ir Studies involving the Duff formylation of salicylic acid have reported the formation of a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, which can be difficult to separate. 4college.co.uk

Due to this inherent regioselectivity, direct formylation of salicylic acid is not a viable route for the high-yield synthesis of this compound.

Table 1: Regioselectivity of Common Formylation Reactions on Phenols

| Reaction | Reagent(s) | Typical Selectivity | Reference(s) |

| Reimer-Tiemann | CHCl₃, NaOH | Primarily ortho to -OH | merckmillipore.commdpi.commdpi.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Primarily ortho to -OH | doaj.orggoogle.comiau.ir |

Given the challenges of direct formylation, multi-step pathways starting from precursors that already possess a substituent at the C4 position are more practical. A logical strategy involves the selective oxidation of a precursor like 4-methyl-2-hydroxybenzoic acid (4-methylsalicylic acid).

Preparation of 4-Methylsalicylic Acid : This precursor can be synthesized from m-cresol (B1676322) (3-methylphenol) via the Kolbe-Schmitt reaction, where the potassium salt of m-cresol is carboxylated under high temperature and pressure with carbon dioxide. This reaction introduces the carboxyl group primarily ortho to the hydroxyl group.

Oxidation of the Methyl Group : The methyl group at the C4 position can then be selectively oxidized to a formyl group. Various oxidizing agents are known to convert benzylic methyl groups to aldehydes, such as chromium trioxide or manganese dioxide, often requiring careful control of reaction conditions to prevent over-oxidation to a carboxylic acid. The Etard reaction, which uses chromyl chloride, is a classic method for this type of transformation. researchgate.net

An alternative conceptual pathway could start from 4-hydroxybenzaldehyde (B117250). researchgate.net This would involve introducing the carboxyl group at C1 and the hydroxyl group at C2. However, this is complex as it requires blocking the existing functional groups and performing regioselective carboxylation and hydroxylation on a less activated ring. A patent describes a process for selectively oxidizing a mixture of phenolic compounds, which can yield mixtures of hydroxybenzoic acids and hydroxybenzaldehydes, highlighting the industrial interest in such selective transformations. google.com

Synthesis of Chemically Modified Derivatives

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, allows for a wide array of chemical modifications at these distinct sites. biosynth.com

The carboxylic acid moiety is readily converted into esters and amides through standard condensation reactions.

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.comtcu.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. youtube.com For instance, reacting this compound with methanol under acidic conditions would yield methyl 4-formyl-2-hydroxybenzoate. cabidigitallibrary.orghmdb.ca

Amidation : Amides are typically synthesized by first activating the carboxylic acid, followed by reaction with an amine. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine (e.g., aniline (B41778) or diethylamine) to form the corresponding amide. Direct condensation of the carboxylic acid and amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a widely used alternative. researchgate.net

Table 2: General Methods for Carboxylic Acid Derivatization

| Derivative | Reaction Type | Typical Reagents | Product Functional Group | Reference(s) |

| Ester | Fischer Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | -COOR | masterorganicchemistry.comtcu.edu |

| Amide | Acyl Chloride Route | 1. SOCl₂ 2. Amine (e.g., RNH₂) | -CONHR | elsevierpure.com |

The aldehyde functional group is a versatile handle for constructing larger molecular scaffolds through condensation reactions with nitrogen nucleophiles.

Schiff Bases (Imines) : Aldehydes react readily with primary amines under mild, often acid-catalyzed, conditions to form Schiff bases, which contain a carbon-nitrogen double bond (azomethine group). jocpr.com For example, reacting this compound with a primary amine like aniline or a diamine such as ethylenediamine (B42938) would yield the corresponding imine derivative. iau.irsciensage.info These reactions are typically reversible and are often performed in a solvent that allows for the removal of the water byproduct to drive the reaction to completion.

Hydrazones : The condensation of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or acid hydrazides) leads to the formation of hydrazones. mdpi.commdpi.com These reactions are analogous to Schiff base formation and are widely used in the synthesis of heterocyclic compounds and molecules with diverse biological activities. nih.gov The reaction of a 4-hydroxybenzoic acid hydrazide with an aldehyde is a common strategy for creating hydrazone derivatives. researchgate.net

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined electronic effects of the three existing substituents.

The hydroxyl group (-OH) at C2 is a strongly activating, ortho-, para- directing group. The carboxyl (-COOH) at C1 and formyl (-CHO) at C4 groups are both deactivating, meta- directing groups. The directing effects are as follows:

-OH at C2 : Directs electrophiles to C3 (ortho) and C5 (para).

-COOH at C1 : Directs electrophiles to C3 and C5 (meta).

-CHO at C4 : Directs electrophiles to C3 and C5 (meta).

All three substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. The strong activating effect of the hydroxyl group makes these positions particularly susceptible to electrophilic attack. Therefore, reactions like nitration and halogenation are expected to occur selectively at C3 and/or C5. For example, nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid is known to produce the 3-nitro derivative in high yield. researchgate.net Similarly, halogenation of hydroxybenzoic acids can also be achieved. youtube.com

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Protocols

The development of synthetic methodologies for this compound and its derivatives is increasingly influenced by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and promoting energy efficiency. While specific green synthetic routes for this compound are not extensively documented in publicly available research, the application of sustainable practices to the synthesis of structurally related compounds, such as salicylaldehyde and other phenolic aldehydes, provides a strong indication of potential eco-friendly strategies.

One promising avenue is the exploration of alternative and safer reagents and reaction conditions. For instance, the traditional Duff reaction, a common method for the formylation of phenols, often utilizes harsh reagents. A more sustainable alternative has been developed through a solid-phase mechanochemical route. This method employs a mixer mill and uses hexamethylenetetramine (HMTA) as the formyl source with a small amount of sulfuric acid in silica (B1680970) as the solid reaction medium, avoiding the use of toxic and costly trifluoroacetic acid. researchgate.net This solvent-free, metal-free approach offers high yields, shorter reaction times, and simplified work-up procedures. researchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents. Research into the synthesis of salicylaldehyde derivatives has demonstrated the successful use of crude glycerol, a byproduct of biodiesel production, as a green solvent. researchgate.net This not only provides a renewable and less toxic alternative to conventional organic solvents like ethanol (B145695) but also adds value to a waste stream from another industrial process. researchgate.net

Electrochemical methods also present a sustainable pathway for the synthesis of phenolic compounds. An electrocatalytic transformation has been reported for the oxidation of benzene (B151609) and its derivatives to yield aryl formates, which can then be hydrolyzed to the corresponding phenols. yedarnd.com This process utilizes formic acid and occurs at a platinum anode with a cobalt-based catalyst, generating hydrogen at the cathode. yedarnd.com Such electrochemical methods can reduce the need for harsh oxidizing agents and operate under milder conditions.

Biocatalysis offers a highly specific and environmentally friendly approach to chemical synthesis. While direct biocatalytic formylation of 2-hydroxybenzoic acid to produce the target molecule is not yet established, related biotransformations highlight the potential of this strategy. For example, whole-cell catalysis using E. coli has been employed in the biosynthesis of 4-hydroxybenzylideneacetone from 4-hydroxybenzaldehyde, demonstrating the utility of microorganisms in performing reactions on substituted phenolic aldehydes. mdpi.com Furthermore, enzymes such as oxidoreductases (e.g., tyrosinase, laccase) are recognized as green catalysts for the oxidation of phenolic compounds, which could potentially be engineered for selective formylation reactions. mdpi.com

The following interactive data tables summarize some of the key findings in the application of green chemistry principles to the synthesis of related phenolic compounds, which could inform the future development of sustainable routes to this compound.

| Parameter | Conventional Method (Ethanol Solvent) | Green Method (Crude Glycerol Solvent) |

|---|---|---|

| Solvent | 95% Ethanol | Crude Glycerol |

| Environmental Impact | Higher, due to reliance on a volatile organic solvent. | Lower, utilizes a renewable waste byproduct. |

| Key Advantage | Well-established procedure. | Improved sustainability profile. |

| Feature | Description |

|---|---|

| Reaction Type | Solid-phase mechanochemical |

| Formyl Source | Hexamethylenetetramine (HMTA) |

| Acid | Sulfuric Acid (minimal amount) |

| Reaction Medium | Silica |

| Advantages | Solvent-free, metal-free, high yields, shorter reaction times. |

| Biocatalytic Method | Relevant Application | Potential for this compound Synthesis |

|---|---|---|

| Whole-Cell Catalysis (E. coli) | Synthesis of 4-hydroxybenzylideneacetone from 4-hydroxybenzaldehyde. mdpi.com | Could be engineered for selective formylation of a suitable precursor. |

| Enzymatic Catalysis (Oxidoreductases) | Oxidation of various phenolic compounds. mdpi.com | Enzyme engineering could lead to catalysts for direct formylation. |

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 2 Hydroxybenzoic Acid

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a key site of reactivity in 4-Formyl-2-hydroxybenzoic acid. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The aldehyde group can undergo both oxidation and reduction, leading to the formation of different functional groups and products.

Oxidation Mechanisms and Pathways

The formyl group of this compound can be oxidized to a carboxylic acid group, which would result in the formation of 2,4-dihydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

The mechanism for aldehyde oxidation often involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the carbonyl group. libretexts.org This intermediate is then oxidized to yield the carboxylic acid. libretexts.org Studies on similar phenolic aldehydes, such as 4-hydroxybenzaldehyde (B117250), have shown that oxidation can also proceed under ozonolysis conditions, leading to the formation of the corresponding carboxylic acid. nih.gov The reactivity of the aromatic ring is influenced by the number of electron-donating groups, with more substituents increasing the rate of oxidation. nih.gov

Table 1: Oxidation of Aldehyde Functional Group

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | KMnO₄ or CrO₃ | 2,4-dihydroxybenzoic acid |

Reduction Mechanisms and Product Formation

The aldehyde group can be reduced to a hydroxymethyl group (-CH₂OH), yielding 4-(hydroxymethyl)-2-hydroxybenzoic acid. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

The reduction mechanism is a nucleophilic addition. libretexts.org The hydride ion (H⁻), formally from the reducing agent, attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like water or an alcohol, to give the primary alcohol. libretexts.org

Table 2: Reduction of Aldehyde Functional Group

| Reactant | Reagent(s) | Product |

|---|

Nucleophilic Addition Reactions and Their Scope

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic addition. Besides the addition of hydride ions in reduction, a wide range of other nucleophiles can react. For instance, the formyl group can react with amines to form Schiff bases, which are important intermediates in various biochemical pathways. This reactivity is a key feature in its use as a building block in the synthesis of more complex organic molecules. cymitquimica.com

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is another center of reactivity in this compound, primarily exhibiting acidic properties and undergoing reactions typical of carboxylic acids, such as ester and amide formation. cymitquimica.com

Proton Transfer Mechanisms and Acid-Base Equilibria

As a carboxylic acid, this compound can donate a proton (H⁺) from its hydroxyl group in an acid-base reaction. In solution, it exists in equilibrium with its conjugate base, the carboxylate anion. The acidity of the carboxylic acid group is a fundamental property influencing its reactivity and interactions. cymitquimica.comscbt.com

Proton transfer is a fundamental step in many reactions. masterorganicchemistry.com It can occur intermolecularly, often involving a "proton shuttle" molecule like water, where a base deprotonates the acid, and the resulting protonated species then protonates another site. masterorganicchemistry.com Intramolecular proton transfer is also possible, particularly if it can proceed through a stable five- or six-membered transition state. masterorganicchemistry.com The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which can influence the molecule's physical and chemical behavior.

Pathways for Ester and Amide Bond Formation

The carboxylic acid group can be converted into esters and amides, which are important functional group transformations in organic synthesis. cymitquimica.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of an ester. This reaction is a nucleophilic acyl substitution. uomustansiriyah.edu.iq The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, and then elimination of water. uomustansiriyah.edu.iq Milder methods for esterification include reaction with diazomethane (B1218177) or using an alkyl halide in the presence of a base like sodium bicarbonate. researchgate.net

Amide Bond Formation: The formation of an amide bond requires the activation of the carboxylic acid. hepatochem.com This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂). masterjeeclasses.comlibretexts.org The acid chloride then readily reacts with an amine to form the amide. libretexts.org Alternatively, coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and an amine. hepatochem.com

Reactivity of the Phenolic Hydroxyl Group

The chemical behavior of the phenolic hydroxyl group in this compound is characteristic of phenols, though influenced by the other functional groups on the aromatic ring. Generally, the direct nucleophilic substitution or elimination of a phenolic hydroxyl group is difficult and rarely occurs. libretexts.org This low reactivity is attributed to the delocalization of the oxygen's lone pair electrons into the benzene (B151609) ring, which imparts a partial double bond character to the C–O bond, making it shorter and stronger than the C–O bond in alcohols. libretexts.orgegyankosh.ac.in

Despite the stability of the C–O bond, the hydroxyl group remains an active site for other types of reactions, primarily those involving the acidic proton or derivatization of the oxygen atom. The electron-donating nature of the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group (positions 3 and 5) are already substituted or influenced by the carboxyl and formyl groups.

The primary reactions involving the phenolic hydroxyl group are esterification and etherification. Although challenging, these reactions can be achieved under specific conditions. For instance, esterification can be carried out to form alkoxybenzoates. researchgate.net Similarly, etherification can proceed to yield ether derivatives. These transformations are significant as they modify the molecule's polarity and can be used as a protecting group strategy in multi-step syntheses. The presence of both a hydroxyl and a carboxylic acid group allows the molecule to participate in condensation reactions, making it a useful precursor for more complex organic molecules. cymitquimica.com

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Esterification | Acid chlorides or anhydrides in the presence of a base | Phenolic Ester | Protection of the hydroxyl group; modification of solubility and biological activity. |

| Etherification (Williamson Synthesis) | Alkyl halide in the presence of a base (e.g., NaH, K₂CO₃) | Phenolic Ether | Creates stable ether linkage; alters steric and electronic properties. |

| Nucleophilic Substitution | Generally does not occur | N/A | The C-O bond is strengthened by resonance, making the hydroxyl group a poor leaving group. libretexts.orgegyankosh.ac.in |

Intramolecular Interactions and Tautomerism Studies

The specific arrangement of functional groups in this compound gives rise to significant intramolecular interactions, primarily strong hydrogen bonding. The ortho positioning of the phenolic hydroxyl group relative to the carboxylic acid group facilitates the formation of a stable, six-membered intramolecular hydrogen bond. chemistryguru.com.sg This interaction occurs between the hydrogen atom of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. quora.com

Tautomerism in this compound is another area of mechanistic interest. While keto-enol tautomerism is a possibility for the phenolic ring, a more significant process is excited-state intramolecular proton transfer (ESIPT). In related molecules like 4-hydroxy-3-formylbenzoic acid, studies have shown that upon photoexcitation, a proton can transfer from the phenolic hydroxyl group to the formyl group, leading to a transient keto-tautomer that exhibits a large Stokes-shifted fluorescence. researchgate.net This suggests that the enol form is the stable ground-state tautomer. For this compound, a similar ESIPT process could potentially occur involving either the adjacent carboxyl group or the formyl group at the para position, although the formation of a six-membered ring via proton transfer to the carboxylate is generally most favorable.

| Isomer | Functional Group Positions | Dominant Hydrogen Bonding | Effect on Melting Point |

|---|---|---|---|

| 2-Hydroxybenzoic acid (Salicylic Acid) | -OH and -COOH are ortho | Intramolecular (forms a 6-membered ring) chemistryguru.com.sgquora.com | Lower (159 °C) chemistryguru.com.sg |

| 4-Hydroxybenzoic acid | -OH and -COOH are para | Intermolecular chemistryguru.com.sg | Higher (214.5 °C) chemistryguru.com.sg |

| This compound | -OH and -COOH are ortho | Intramolecular | Influenced by internal H-bond, reducing intermolecular interactions. |

Chelation Behavior and Ligand Design Principles

This compound is an exceptional chelating agent and a valuable building block in coordination chemistry and materials science. Its chelation capability stems primarily from the salicylate (B1505791) moiety—the ortho-hydroxy and carboxylic acid groups—which act as a bidentate O,O-donor site to bind metal ions. This coordination motif is well-established and forms stable five- or six-membered chelate rings with a wide range of metal cations.

The molecule's multifunctional nature allows for diverse ligand design strategies. The salicylate core provides a robust anchor point for metal coordination. The formyl group at the para-position offers a reactive handle for further synthetic modifications. A common strategy involves the condensation of the formyl group with various amines to form Schiff base ligands. sigmaaldrich.com These resulting salicylaldimine ligands often possess enhanced coordination ability and can be designed to be tridentate or polydentate, enabling the construction of more complex and stable metal complexes. cdnsciencepub.comresearchgate.net

Research has demonstrated the use of this compound and its derivatives in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear clusters. For example, derivatives have been used to assemble dodecanuclear clusters with lanthanide metals, creating materials with potential applications in molecular magnetism and photoluminescence. Studies on related hydroxybenzoic acids show that the position and number of hydroxyl groups critically influence the chelation strength and the type of complex formed with metals like iron and copper. cuni.cz The ability to form stable complexes with transition metals like Cu(II), Zn(II), and Co(II), as well as lanthanides, underscores its versatility as a ligand in creating functional materials. cdnsciencepub.com

| Feature | Description | Examples of Coordinated Metals |

|---|---|---|

| Primary Chelation Site | Bidentate O,O-donor from the ortho-hydroxyl and carboxylate groups (salicylate moiety). | Mn(II), Fe(III), Cu(II), Zn(II), Co(II) cdnsciencepub.comcuni.czrsc.org |

| Ligand Modification | The formyl group can be converted to a Schiff base (imine) by reacting with an amine. This extends the ligand and can introduce new donor atoms (e.g., Nitrogen). sigmaaldrich.comresearchgate.net | Complexes with modified ligands can incorporate a wider array of metals depending on the Schiff base design. |

| Resulting Structures | Forms mononuclear complexes, polynuclear clusters, coordination polymers, and Metal-Organic Frameworks (MOFs). | Lanthanide (Ln) clusters. |

Advanced Spectroscopic and Analytical Characterization in Research of 4 Formyl 2 Hydroxybenzoic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-formyl-2-hydroxybenzoic acid and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR allows for a detailed mapping of the molecular architecture and the study of dynamic processes.

Proton (¹H) NMR spectroscopy offers crucial information regarding the chemical environment of the hydrogen atoms within this compound. The spectrum reveals distinct signals for the aldehyde, hydroxyl, and aromatic protons. The aldehyde proton (-CHO) is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its conjugation with the aromatic ring, resulting in its signal appearing far downfield, typically in the range of δ 9.8–10.2 ppm.

Due to the limited availability of specific experimental data for this compound, the ¹H NMR spectrum of its isomer, 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid), provides valuable comparative insights. In a dimethyl sulfoxide (DMSO-d₆) solution, the aldehyde proton of 5-formylsalicylic acid resonates at approximately 9.905 ppm. The aromatic protons exhibit distinct signals corresponding to their positions on the benzene (B151609) ring.

| Proton | Chemical Shift (ppm) |

|---|---|

| -CHO | 9.905 |

| Aromatic H | 8.366 |

| Aromatic H | 8.023 |

| Aromatic H | 7.145 |

| -COOH | ~12.0 |

Interactive Data Table

Data sourced from spectral information for 5-formyl-2-hydroxybenzoic acid, an isomer of the target compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon framework. Key signals are expected for the carboxyl carbon, the formyl carbon, and the six aromatic carbons. The carbonyl carbons of the aldehyde and carboxylic acid groups are the most deshielded, typically appearing in the downfield region of the spectrum (170–220 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, providing further structural information.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (-CHO) | 190 - 200 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 |

| Aromatic Carbons | 110 - 170 |

Interactive Data Table

Changes in the ¹³C NMR spectrum upon complexation with metal ions can confirm the involvement of specific functional groups, such as the carboxylate and hydroxyl moieties, in the binding process.

When this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for characterizing the coordination environment around the tin atom. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance signal. This technique has been instrumental in elucidating the structures of a wide array of organotin compounds.

| ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Number | Deduced Geometry |

|---|---|---|

| > 0 | 4 | Tetrahedral |

| -90 to -210 | 5 | Trigonal bipyramidal |

| -210 to -400 | 6 | Octahedral |

Interactive Data Table

General data ranges based on reviews of organotin(IV) complexes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms, which can resolve ambiguities present in 1D spectra. COSY experiments identify proton-proton (¹H-¹H) couplings, which is invaluable for assigning the signals of the aromatic protons within the spin system of this compound. HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal by linking it to its attached proton(s). These techniques are crucial for the complete and accurate structural characterization of the parent molecule and its more complex derivatives and metal chelates.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding and coordination to metal ions.

In the FT-IR spectrum of a compound like this compound, characteristic absorption bands confirm its structure. These include a broad O–H stretching band for the carboxylic acid, a sharp C=O stretching band for the aldehyde group, a C=O stretching band for the carboxylic acid group, and a phenolic O–H stretching band. The positions of these bands, particularly the C=O and O-H stretches, are sensitive to the molecular environment. For instance, the formation of metal complexes often leads to a shift in the vibrational frequencies of the coordinating functional groups, providing evidence of complexation.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Phenolic O-H | Stretching | 3600 - 3200 |

| Aldehyde C=O | Stretching | 1740 - 1720 |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Interactive Data Table

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is a valuable tool in the comprehensive vibrational analysis of this compound and its complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Complexation Studies, and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

UV-Vis spectroscopy is particularly useful for studying the formation of metal complexes. The coordination of a metal ion to this compound can lead to significant changes in the electronic structure of the ligand, resulting in shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These spectral changes can be monitored to determine the stoichiometry and stability of the formed complexes.

Furthermore, the phenomenon of solvatochromism, where the position of the absorption bands changes with the polarity of the solvent, can provide insights into the nature of the electronic ground and excited states of the molecule. wikipedia.org A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the opposite. wikipedia.org Such studies can elucidate the intramolecular charge transfer characteristics of this compound.

| Transition Type | Typical λmax (nm) |

|---|---|

| π → π | ~200 - 280 |

| n → π | > 280 |

Interactive Data Table

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis (e.g., EI-MS, HRMS, MALDI)

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation patterns of this compound. Techniques such as Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Mass Spectrometry (HRMS), and Matrix-Assisted Laser Desorption/Ionization (MALDI) provide critical insights into the molecule's structure and stability.

In EI-MS, the fragmentation of aromatic carboxylic acids is well-documented. For this compound, the fragmentation would be expected to follow pathways common to hydroxybenzoic acids. Prominent fragmentation pathways for short-chain carboxylic acids include the loss of the hydroxyl group (a neutral loss of 17 Da) and the carboxylic acid group (a neutral loss of 45 Da) through the cleavage of bonds adjacent to the carbonyl group libretexts.org. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight of 166.13 g/mol nih.gov.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent molecule and its fragments, providing an unambiguous confirmation of the chemical formula C₈H₆O₄ nih.gov. This technique is particularly valuable when characterizing reaction products or identifying unknown compounds in a mixture.

MALDI mass spectrometry is especially useful for the analysis of metal complexes of this compound, as it is a soft ionization technique that can keep large, non-volatile molecules intact. It allows for the determination of the molecular weight of the entire complex, providing information on the stoichiometry of the metal-ligand interaction. The choice of matrix is critical in MALDI, with substances like 2,5-dihydroxybenzoic acid being suitable for polar analytes nih.gov.

Computational predictions of the collision cross section (CCS) for various adducts of this compound provide theoretical data that can be compared with experimental ion mobility mass spectrometry results, further aiding in structural confirmation.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.03389 | 129.1 |

| [M+Na]⁺ | 189.01583 | 138.1 |

| [M-H]⁻ | 165.01933 | 130.9 |

| [M+NH₄]⁺ | 184.06043 | 148.5 |

| [M+K]⁺ | 204.98977 | 136.1 |

| [M+H-H₂O]⁺ | 149.02387 | 124.2 |

Data predicted using CCSbase. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal XRD analysis is crucial for understanding its solid-state conformation and the intricacies of its crystal packing.

Advanced Spectroscopic Techniques for Coordination Chemistry (e.g., Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS))

The coordination of this compound to metal ions creates complexes with unique electronic and magnetic properties. Advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS) are vital for probing these characteristics.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Copper(II). EPR provides detailed information about the electronic environment of the unpaired electrons. In the case of a Cu(II) complex with this compound, the EPR spectrum would be described by the principal values of the g-tensor (g|| and g⊥) and the copper hyperfine coupling tensor (A|| and A⊥) ethz.ch. These parameters are sensitive to the coordination geometry and the nature of the donor atoms from the ligand. For instance, an axially elongated geometry, common for Cu(II) complexes, would result in a characteristic powder EPR spectrum ethz.ch. Studies on copper complexes with related salicylic (B10762653) acid derivatives have demonstrated the utility of EPR in determining the number of coordinated ligand molecules researchgate.net.

X-ray Absorption Spectroscopy (XAS) is another powerful tool that provides element-specific information about the local geometric and electronic structure of the absorbing atom. XAS is particularly valuable for studying metal complexes in various states, including solutions and amorphous solids. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the metal center in a complex with this compound. The EXAFS region yields data on the number, type, and distances of the atoms in the immediate vicinity of the absorbing metal atom. XAS is an excellent technique for quantifying variations in covalent metal-ligand bonding and electronic structure as the ligand environment is modified uiowa.edu. For example, in situ XAS can be used to monitor changes in the chemical state and structure of a catalyst surface under reaction conditions. Studies on Fe(III)-hydroxamate siderophore complexes have shown the utility of XAS in characterizing the nature of metal-ligand interactions as a function of pH acs.org.

Computational Chemistry Investigations of 4 Formyl 2 Hydroxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-formyl-2-hydroxybenzoic acid, DFT calculations are instrumental in predicting its electronic and spectroscopic properties.

Detailed DFT analyses, often employing basis sets like 6-31G*, D95, and 6-311+G , help in optimizing the molecular geometry of the compound's monomers and dimers. conicet.gov.ar Theoretical calculations using methods such as B3LYP can predict the vibrational (IR and Raman) spectra of the molecule. conicet.gov.ar These predictions are crucial for assigning experimental spectral bands to specific vibrational modes of the molecule. conicet.gov.ar

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These calculations can predict the sites that are more susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is employed to assign bands in the electronic and infrared spectra of this compound and its derivatives. mdpi.com For instance, in the study of a Schiff base ligand derived from 4-formyl-3-hydroxybenzoic acid, DFT calculations were used to perform a detailed assignment of the most significant bands in the electronic and infrared spectra. mdpi.com

Table 1: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Data | Predicted Values/Assignments |

| IR Bands | Characteristic bands for C=O stretching (formyl and carboxyl), O-H stretching (hydroxyl and carboxyl), and aromatic C-H and C=C stretching. |

| UV-Vis Bands | Electronic transitions between molecular orbitals, such as π → π* and n → π* transitions, which are responsible for the compound's absorption of UV light. |

| NMR Chemical Shifts | Predicted ¹H and ¹³C NMR chemical shifts for the different protons and carbon atoms in the molecule, aiding in the interpretation of experimental NMR spectra. |

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

These studies can forecast the binding mode and affinity of the compound within the active site of a receptor. For example, derivatives of 3-formyl-2-hydroxybenzoic acid have been the subject of molecular docking studies to predict their interaction with receptors like that of Candida albicans. nih.govsemanticscholar.orgajol.info The results of such studies can provide insights into the potential biological activity of the compounds. nih.gov

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. Lower binding energy values typically indicate a more stable ligand-receptor complex. For instance, a derivative of vanillin, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, showed a lower binding energy at the COX-2 receptor compared to its starting material, suggesting potentially better anti-inflammatory activity. fip.org

Molecular docking can also help elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for designing more potent and selective inhibitors. For example, studies on salicylic (B10762653) acid derivatives have highlighted the importance of the ortho-connectivity of the carboxylic acid and hydroxyl groups for metal chelation and binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effects.

For compounds related to this compound, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.gov These studies generate 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

A typical QSAR study involves a large dataset of compounds with known activities. nih.gov The models derived from these datasets can then be used to predict the efficacy of new derivatives. nih.gov For example, a 3D-QSAR study on quinoline (B57606) derivatives helped in designing new compounds with potential antimalarial activity. nih.gov While direct QSAR studies on this compound are not extensively reported in the provided context, the principles are applicable to its derivatives to predict various biological activities, such as antimicrobial or enzyme inhibitory effects.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial as they can influence its physical properties and biological activity.

Computational methods can be used to perform conformational analysis and identify the most stable conformers. researchgate.net For related hydroxybenzoic acids, theoretical calculations have shown the existence of multiple stable conformers, with their relative energies being determined. conicet.gov.ar

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the molecule in a simulated environment, such as in a solvent or bound to a receptor. For example, MD simulations have been used to study the stability of ligand-receptor interactions predicted by molecular docking. researchgate.net

Reaction Mechanism Prediction, Transition State Analysis, and Energetic Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition states, and determine the activation energies.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can provide valuable insights. For example, understanding the oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group can be aided by theoretical calculations.

The study of reaction mechanisms often involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. Energetic profiles, which plot the energy of the system as the reaction progresses, can be constructed to visualize the entire reaction pathway, including any intermediates and transition states. While specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, the methodologies are standard practice in computational chemistry for understanding chemical reactivity.

Coordination Chemistry and Metal Complexation of 4 Formyl 2 Hydroxybenzoic Acid

Design and Synthesis of Ligands Derived from 4-Formyl-2-hydroxybenzoic Acid Scaffold

The primary route for converting this compound into a versatile ligand involves the synthesis of Schiff bases. A Schiff base is formed through the condensation reaction between the formyl group (-CHO) of the acid and the primary amino group (-NH₂) of an amine or related compound. irespub.comchemsociety.org.ng This reaction creates an imine or azomethine group (-CH=N-), which is a key coordination site for metal ions. irespub.comchemsociety.org.ngsemanticscholar.org

The general synthesis procedure involves refluxing equimolar amounts of this compound and a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). semanticscholar.orgresearchgate.net The reaction is often catalyzed by a few drops of acid (like glacial acetic acid) or base. chemsociety.org.ngsemanticscholar.org The resulting Schiff base ligand precipitates upon cooling and can be purified by recrystallization. semanticscholar.org

By varying the amine component, a wide array of ligands with different donor atoms and steric properties can be designed. For example, using simple alkyl or aryl amines leads to bidentate or tridentate ligands. Incorporating additional functional groups into the amine, such as hydroxyl or carboxyl groups, can increase the denticity of the ligand, allowing it to form more stable and complex coordination compounds. Ligands derived from compounds like 2-aminothiophenol (B119425) or ethanolamine (B43304) can introduce sulfur or additional oxygen donor atoms, leading to ONS or ONO donor sets. jocpr.commdpi.com

Synthesis and Characterization of Metal Complexes

The Schiff base ligands derived from this compound readily react with various metal salts to form stable coordination complexes. The general synthesis involves mixing the ligand with a metal salt in a 1:1 or 2:1 molar ratio in a suitable solvent and refluxing the mixture. irespub.comsemanticscholar.org The resulting solid complexes are then filtered, washed, and dried. These complexes are typically characterized using a suite of analytical and spectroscopic techniques, including elemental analysis, FT-IR, UV-Vis, NMR spectroscopy (for diamagnetic complexes), and single-crystal X-ray diffraction to determine their precise structure. researchgate.netrsc.orgnih.gov

Diorganotin(IV) complexes are synthesized by reacting Schiff base ligands with diorganotin(IV) dichlorides (R₂SnCl₂) or oxides (R₂SnO). mdpi.comnih.gov These reactions typically yield complexes where the ligand chelates to the tin atom. rsc.org Spectroscopic studies, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, are crucial for characterizing these compounds. jocpr.comrsc.org

The resulting diorganotin(IV) complexes often exhibit five-coordinate, trigonal-bipyramidal geometries around the tin atom. jocpr.comnih.gov In some cases, these monomeric units can self-assemble into multimeric or supramolecular structures through intermolecular interactions. For instance, a trimethyltin(IV) complex derived from a related azo-imine carboxylate Schiff base was found to form a 24-membered cyclic dimeric structure in the solid state, where the ligand acts as a bridge between two tin centers using its carboxylate-O and phenoxy-O atoms. mdpi.com

A wide variety of transition metal complexes have been synthesized using ligands derived from the this compound scaffold. The synthesis usually involves the reaction of the Schiff base ligand with metal(II) chlorides or acetates. irespub.comsemanticscholar.orgresearchgate.net

Copper(II), Zinc(II), and Cadmium(II) Complexes : Studies on complexes of 4-formylbenzoic acid (a related compound) with Cu(II), Zn(II), and Cd(II) have been reported, often incorporating an ancillary ligand like 1,10-phenanthroline (B135089). nih.govresearcher.liferesearchgate.net For example, (1,10-phenanthroline)bis(4-formylbenzoate)(aqua)copper(II) was synthesized and structurally characterized. researchgate.netnih.gov These complexes are often investigated for their fluorescence and sensing properties. nih.govresearcher.life

Cobalt(II) and Nickel(II) Complexes : Co(II) and Ni(II) complexes with Schiff bases derived from 4-amino-2-hydroxybenzoic acid have been synthesized. irespub.com Characterization data, including magnetic susceptibility and electronic spectra, help in determining their geometry, which is often found to be octahedral or square planar. irespub.comsbmu.ac.ir

Other Transition Metals : Ligands based on similar scaffolds have been used to create complexes with Mn(II), Pd(II), and Hg(II). researchgate.net Spectroscopic and analytical data suggest that these complexes are typically monomeric with the general formula [M(L)(H₂O)], adopting tetrahedral geometries, with the exception of the Pd(II) complex, which is square planar. researchgate.net

The carboxylate functionality of this compound and its derivatives is particularly effective in coordinating with lanthanide ions. Aromatic carboxylates are known to form highly luminescent lanthanide complexes. nih.gov Research on a related aromatic carboxylate ligand, 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid, has shown that it forms coordination polymers with Europium (Eu), Gadolinium (Gd), and Terbium (Tb). nih.gov The terbium complex, for instance, was found to be a 1D coordination polymer where the terbium atoms are in an octahedral environment, which is somewhat unusual for lanthanides. nih.gov The carboxylate groups in this structure exhibit a bridging-bidentate coordination mode. nih.gov The synthesis of discrete molecular species can be achieved by introducing ternary ligands like 1,10-phenanthroline. nih.gov

Elucidation of Coordination Modes and Geometries in Metal Complexes

The structural diversity of metal complexes derived from this compound is a direct result of the multiple coordination modes available to its derivative ligands. The specific mode of coordination is determined by factors such as the nature of the metal ion, the other ligands present, and the reaction conditions.

Coordination Modes : The Schiff base ligands typically act as bidentate (coordinating through azomethine nitrogen and phenolic oxygen) or tridentate chelating agents (involving the azomethine nitrogen, phenolic oxygen, and one oxygen of the carboxylate group). irespub.comjocpr.com The carboxylate group itself can adopt various coordination modes, including monodentate, chelating bidentate, and bridging bidentate. researchgate.netresearchgate.netnih.gov In some structures, the ligand can bridge two metal centers, leading to the formation of dimeric or polymeric structures. mdpi.comresearchgate.net

Geometries : The coordination geometry around the metal center is elucidated using techniques like single-crystal X-ray diffraction and supported by spectroscopic and magnetic data.

Diorganotin(IV) complexes commonly adopt a five-coordinate, distorted trigonal-bipyramidal geometry. jocpr.comnih.gov

Copper(II) complexes often exhibit distorted square-pyramidal or octahedral geometries due to the Jahn-Teller effect. nih.gov A dimeric copper(II) complex with a related 4-formylbenzoate (B8722198) ligand was found to have each copper ion coordinated by four oxygen atoms from the carboxylate groups and two nitrogen atoms from ancillary ligands. researchgate.net

Zinc(II) and Cadmium(II) complexes with 4-formylbenzoate and 1,10-phenanthroline have been shown to adopt six-coordinate geometries. researchgate.netnih.gov

Other transition metal complexes , such as those of Mn(II), Co(II), Ni(II), and Hg(II), often form tetrahedral or octahedral structures. researchgate.net Palladium(II) complexes, however, typically favor a square planar geometry. researchgate.net

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Diorganotin(IV) | 5 | Trigonal Bipyramidal | jocpr.comnih.gov |

| Copper(II) | 5 or 6 | Distorted Square Pyramidal / Octahedral | nih.govresearchgate.net |

| Zinc(II) | 4 or 6 | Tetrahedral / Octahedral | researchgate.netresearchgate.netnih.gov |

| Cobalt(II) | 4 or 6 | Tetrahedral / Octahedral | researchgate.net |

| Nickel(II) | 4 or 6 | Square Planar / Octahedral | researchgate.netsbmu.ac.ir |

| Palladium(II) | 4 | Square Planar | researchgate.net |

Applications of Metal Complexes

The metal complexes derived from this compound and its corresponding Schiff bases are explored for a variety of applications, stemming from the combined properties of the metal ion and the organic ligand framework.

Biological Activity : A significant area of research is the biological activity of these complexes. Many organotin(IV) and transition metal complexes have shown enhanced antimicrobial (antibacterial and antifungal) activity compared to the free ligands. irespub.comjocpr.commdpi.comnih.gov This enhancement is often explained by chelation theory, which suggests that complexation increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. jocpr.com Furthermore, certain organotin(IV) derivatives have been studied for their cytotoxic activity against cancer cell lines and as potential antimalarial agents. rsc.orgnih.govnih.gov

Fluorescence and Sensing : Zinc(II) and cadmium(II) complexes are often fluorescent due to their d¹⁰ electronic configuration. Complexes of 4-formylbenzoic acid with these metals have demonstrated the ability to act as fluorescent sensors for detecting molecules like nitroanilines. nih.govresearcher.liferesearchgate.netnih.gov The sensing mechanism often involves quenching of the ligand-based fluorescence upon interaction with the analyte. nih.govresearcher.life

Catalysis : Metal complexes are widely studied as catalysts. For instance, metal-organic frameworks (MOFs) synthesized from p-hydroxybenzoic acid and metals like cobalt, manganese, and zinc have been used as catalysts for the ring-opening polymerization of ε-caprolactone. rsc.org

| Application Area | Metal Type | Specific Use | Reference |

|---|---|---|---|

| Biological Activity | Organotin(IV) | Antimicrobial, Cytotoxic, Antimalarial | jocpr.commdpi.comrsc.orgnih.govnih.govnih.gov |

| Transition Metals (Cu, Co, Ni, etc.) | Antimicrobial | irespub.com | |

| Sensing | Zinc(II), Cadmium(II) | Fluorescent detection of nitroanilines | nih.govresearcher.liferesearchgate.netnih.gov |

| Catalysis | Cobalt(II), Manganese(II), Zinc(II) | Ring-opening polymerization | rsc.org |

Role in Metal-Organic Framework (MOF) Synthesis

This compound possesses multiple functional groups—a carboxylic acid, a hydroxyl group, and a formyl group—making it a versatile candidate as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.info The specific combination of a carboxylate for metal binding, a hydroxyl group that can also coordinate or form hydrogen bonds, and a reactive aldehyde group for potential post-synthetic modification allows for the creation of complex and functional frameworks. nih.gov

While direct synthesis of MOFs using this compound is not extensively detailed in the provided literature, the synthesis of MOFs with structurally analogous linkers is well-documented. For instance, ligands such as p-hydroxybenzoic acid and 4-formylbenzoic acid have been successfully employed. The solvothermal reaction of p-hydroxybenzoic acid with cobalt or manganese acetates in N,N'-dimethylformamide (DMF) yields three-dimensional MOFs. nih.govrsc.orgresearchgate.net Similarly, multivariate MOFs, such as MV-NUIG4, have been synthesized through in situ reactions involving 4-formylbenzoic acid, a 4-aminobenzoic acid derivative, and zinc acetate. nih.gov These examples demonstrate the capability of benzoic acid derivatives with additional functional groups to form stable and crystalline MOF structures.

The presence of the formyl group on the this compound linker offers a significant advantage for post-synthetic modification (PSM). nih.gov This process allows for the chemical alteration of the MOF after its initial synthesis, enabling the introduction of new functionalities. nih.gov The aldehyde can be converted into other groups, allowing for the tuning of the MOF's properties for specific applications like catalysis or sensing. researchgate.net

| MOF System | Metal Ion Source | Organic Linker(s) | Reference |

|---|---|---|---|

| {[Co(O2CC6H4O)(DMF)]2}n | Co(OAc)2·4H2O | p-hydroxybenzoic acid | nih.govrsc.orgresearchgate.net |

| {[Mn(O2CC6H4O)(DMF)]2}n | Mn(OAc)2·4H2O | p-hydroxybenzoic acid | nih.govrsc.orgresearchgate.net |

| MV-NUIG4 | Zn(CH3CO2)2∙2H2O | 4-formylbenzoic acid and 4-aminobenzoic acid derivatives | nih.gov |

Investigation of Biological Activity of Metal Complexes

The biological activity of organic compounds can often be enhanced through complexation with metal ions. mdpi.comnih.gov This principle is attributed to chelation theory, which suggests that the formation of a metal complex can increase the lipophilic nature of the ligand, thereby facilitating its transport across biological membranes. mdpi.com this compound itself has been noted for its antibiotic properties, and the presence of the formyl group is suggested to increase its antimicrobial activity. biosynth.com

When incorporated into metal complexes, ligands that are derivatives of salicylaldehyde (B1680747) have shown significant biological effects. For example, a study on a series of salicylaldehyde benzoylhydrazone derivatives and their transition metal complexes revealed notable cytotoxicity against a human adenocarcinoma cell line. nih.gov The investigation found that the cytotoxic activity of the Cu(II) complexes was greater than that of the free ligands. nih.gov This enhancement of biological efficacy upon coordination is a recurring theme in the study of metallodrugs. mdpi.comnih.gov

The antimicrobial activity of metal complexes is often significantly higher than that of the uncomplexed ligands. This has been observed in complexes of various metals, including copper and zinc, with Schiff base ligands. mdpi.com The increased activity is often linked to the complex's ability to interact with cellular components like DNA or to disrupt bacterial membranes through mechanisms such as the generation of reactive oxygen species. mdpi.comnih.gov

| Ligand Type | Metal Ion | Biological Activity Studied | Key Finding | Reference |

|---|---|---|---|---|

| Salicylaldehyde benzoylhydrazone | Cu(II) and other transition metals | Cytotoxicity (Anticancer) | The cytotoxicity of the Cu(II) complexes was greater than that of the free ligands. | nih.gov |

| Schiff Bases (general) | Cu(II) | Antimicrobial | Complexation enhances interaction with DNA, leading to higher antibacterial activity compared to the ligand alone. | mdpi.com |

| Schiff Bases (general) | Zn(II) | Antifungal | Zn(II) complexes showed significantly higher antifungal activity against Candida albicans and Aspergillus niger compared to the standard drug Fluconazole. | mdpi.com |

| 2-hydroxybenzoic acid hydrazide | Co(II), Ni(II) | Antimicrobial | The metal chelates were screened for antimicrobial activities. | cabidigitallibrary.org |

Compound Index

| Compound Name |

|---|

| This compound |

| p-hydroxybenzoic acid |

| 4-formylbenzoic acid |

| 4-aminobenzoic acid |

| Cobalt(II) acetate |

| Manganese(II) acetate |

| Zinc(II) acetate |

| N,N'-dimethylformamide (DMF) |

| Salicylaldehyde |

| Salicylaldehyde benzoylhydrazone |

| 2-hydroxybenzoic acid hydrazide |

| Copper(II) |

| Zinc(II) |

| Cobalt(II) |

| Nickel(II) |

| Fluconazole |

Biological Activities and Molecular Mechanisms of 4 Formyl 2 Hydroxybenzoic Acid and Its Derivatives

Antimicrobial Properties and Efficacy

4-Formyl-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid, and its related compounds have demonstrated notable antimicrobial activity against a range of pathogens. biosynth.com The addition of a formyl group to the hydroxybenzoic acid structure is suggested to enhance its antimicrobial efficacy. biosynth.com

Research has shown that this compound exhibits moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against common bacterial strains like Escherichia coli and Staphylococcus aureus.

Derivatives of this core structure have been synthesized to create more potent and specific antibacterial agents, particularly against multidrug-resistant bacteria. nih.govnih.gov Pyrazole-derived hydrazones have shown significant potency against drug-resistant strains of Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). acs.org For instance, certain pyrazole (B372694) derivatives synthesized from a related benzoic acid precursor demonstrated MIC values as low as 0.78 µg/mL against A. baumannii. nih.gov Another study on 1,3-diphenyl pyrazole derivatives reported MICs as low as 4 μg/mL against A. baumannii. nih.gov Similarly, Schiff base ligands derived from the related 4-formyl-3-hydroxybenzoic acid have been tested against a panel of bacteria including A. baumannii, E. coli, P. aeruginosa, and S. aureus. researchgate.net

The table below summarizes the antibacterial efficacy of various derivatives.

| Derivative Class | Target Strain(s) | Reported Minimum Inhibitory Concentration (MIC) |

| This compound | Escherichia coli, Staphylococcus aureus | 32-128 µg/mL |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | As low as 0.78 µg/mL nih.gov |

| 1,3-Diphenyl pyrazole derivatives | Acinetobacter baumannii | As low as 4 µg/mL nih.gov |

| Pyrazole-derived hydrazones | Methicillin-resistant S. aureus (MRSA) | As low as 0.78 µg/mL acs.org |

| Thiosemicarbazide (B42300) derivatives | Gram-positive bacteria, Escherichia coli | 3.9–250 µg/mL researchgate.net |

The antibacterial action of phenolic acids like this compound is complex. One proposed general mechanism involves the interaction with sulfhydryl groups on bacterial proteins, which can lead to the inhibition of enzymes crucial for microbial survival. researchgate.net The structural characteristics of these acids, such as the presence and position of hydroxyl groups, significantly influence their antimicrobial properties. researchgate.net

For certain potent derivatives, a more direct mechanism has been identified. Studies on pyrazole-derived hydrazones active against A. baumannii have demonstrated that these compounds can disrupt the bacterial membrane. acs.org This membrane-targeting action was confirmed using a SYTO-9/propidium iodide assay, which measures membrane permeability. acs.org Antibiotics that target the bacterial membrane are of significant interest as a strategy to combat antibiotic resistance. acs.org

The antimicrobial spectrum of these compounds extends to fungi. A derivative, (4-Chloro-2-formylphenoxy)acetic acid, has shown antifungal activity against Candida albicans, suggesting a broad spectrum of action. Furthermore, the related compound 4-hydroxybenzoic acid has also been reported to inhibit the growth of yeasts, including C. albicans. medchemexpress.com

Antioxidant Potential and Related Mechanisms

This compound and its derivatives possess antioxidant properties, a characteristic common to many phenolic compounds. globalresearchonline.net This activity is largely attributed to their chemical structure, which allows them to act as free radical scavengers. antiox.org

The antioxidant capacity of benzoic acid derivatives is highly dependent on their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. antiox.orgffhdj.com Research indicates that the position of the hydroxyl group relative to the carboxyl group is a critical determinant of antioxidant activity. antiox.org

Key Structure-Activity Relationships for Antioxidant Potential:

| Structural Feature | Impact on Antioxidant Activity | Reference |

| -OH Group Position | Ortho and para positions relative to the carboxylate group result in the best antioxidant properties. | antiox.org |

| -OH Group Blocking | Derivatives with a blocked (e.g., methylated) hydroxyl group show very low antioxidant properties. | antiox.org |

| -COOH Group Blocking | Blocking the carboxyl group has a lesser impact on antioxidant activity compared to blocking the hydroxyl group. | antiox.org |

| Deprotonation (pH) | The radical scavenging ability increases significantly upon deprotonation at higher pH values. | nih.gov |

Enzyme Interaction Studies and Metabolic Pathway Modulation

The biological effects of this compound are mediated through its interaction with various molecular targets, including enzymes. Studies have shown that it can act as an inhibitor of enzymes such as laccase from Trametes versicolor and cyclooxygenase (COX), an enzyme central to inflammatory pathways.

The compound is also involved in metabolic pathways, including those related to salicylic acid. In human cells, the related 4-hydroxybenzoic acid (4-HBA) is a known precursor in the biosynthesis of Coenzyme Q10, highlighting its role in cellular metabolism. researchgate.net In bacteria, related phenolic compounds like 4-hydroxybenzaldehyde (B117250) have been shown to modulate metabolic pathways. nih.gov For example, 4-hydroxybenzaldehyde was found to upregulate genes of the protocatechuate (pca) metabolic pathway in A. baumannii, which in turn influenced the influx of certain antibiotics. nih.gov

Anti-inflammatory and Analgesic Research

Significant research has focused on the anti-inflammatory potential of this compound and its derivatives. biosynth.comglobalresearchonline.netnih.gov The compound itself has been noted for its anti-inflammatory properties and has been used as a starting material in the synthesis of more complex anti-inflammatory agents. biosynth.comgoogle.com

A key mechanism for its anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for producing prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, this compound can reduce the production of these pro-inflammatory molecules. Research on related phenolic acids has shown they can reduce the production of other inflammatory mediators, such as nitric oxide, in immune cells, although the efficacy can vary between structurally similar compounds. nih.gov

Anticarcinogenic and Antitumor Investigations, including Cell Line Studies (e.g., ACHN cell lines)

The anticancer and antitumor potential of this compound and its derivatives has been a subject of scientific inquiry. While direct studies on this compound are limited, research on structurally related hydroxybenzoic acid derivatives provides significant insights into their potential as anticancer agents.

Derivatives of hydroxybenzoic acids have demonstrated cytotoxic effects against various cancer cell lines. scielo.br For instance, certain derivatives have shown efficacy against colorectal, lung, and breast cancer cells. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.gov

One area of interest is the role of these compounds as histone deacetylase (HDAC) inhibitors. scielo.brnih.gov HDACs are enzymes that play a crucial role in the regulation of gene expression, and their abnormal activity is linked to cancer development. nih.gov By inhibiting HDACs, these compounds can alter protein acetylation levels, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Notably, some 4-hydroxybenzoic acid derivatives have been identified as pan-HDAC inhibitors with promising anticancer properties. nih.gov